Taondiol

CAS No.: 34274-99-2

Cat. No.: VC1854637

Molecular Formula: C27H40O3

Molecular Weight: 412.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34274-99-2 |

|---|---|

| Molecular Formula | C27H40O3 |

| Molecular Weight | 412.6 g/mol |

| IUPAC Name | (1R,2S,11S,14R,15R,18S,20R)-1,8,11,15,19,19-hexamethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-triene-6,18-diol |

| Standard InChI | InChI=1S/C27H40O3/c1-16-13-18(28)14-17-15-21-26(5)10-7-19-24(2,3)22(29)9-11-25(19,4)20(26)8-12-27(21,6)30-23(16)17/h13-14,19-22,28-29H,7-12,15H2,1-6H3/t19-,20+,21-,22-,25-,26+,27-/m0/s1 |

| Standard InChI Key | LRMHPGVONLYGQD-JQGWRLNDSA-N |

| Isomeric SMILES | CC1=CC(=CC2=C1O[C@]3(CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@H]3C2)C)(C)C)O)C)C)O |

| SMILES | CC1=CC(=CC2=C1OC3(CCC4C5(CCC(C(C5CCC4(C3C2)C)(C)C)O)C)C)O |

| Canonical SMILES | CC1=CC(=CC2=C1OC3(CCC4C5(CCC(C(C5CCC4(C3C2)C)(C)C)O)C)C)O |

Introduction

Chemical Structure and Properties

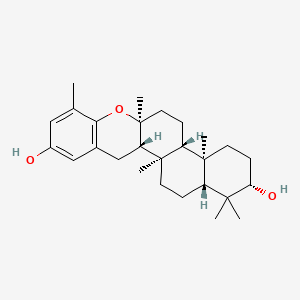

Taondiol is characterized by its unique pentacyclic structure, which includes a distinctive 1H-naphtho[2,1-a]xanthen skeleton. This complex architecture contributes to its remarkable stability and potential biological activities. The molecular formula of taondiol is C27H40O3 with a molecular weight of 412.6 g/mol. The compound's IUPAC name is (1R,2S,11S,14R,15R,18S,20R)-1,8,11,15,19,19-hexamethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-triene-6,18-diol, reflecting its complex stereochemistry and structural arrangement.

Physical and Chemical Properties of Taondiol

The following table presents the key physical and chemical properties of taondiol based on current scientific data:

| Property | Value |

|---|---|

| CAS Number | 34274-99-2 |

| Molecular Formula | C27H40O3 |

| Molecular Weight | 412.6 g/mol |

| IUPAC Name | (1R,2S,11S,14R,15R,18S,20R)-1,8,11,15,19,19-hexamethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-triene-6,18-diol |

| Standard InChI | InChI=1S/C27H40O3/c1-16-13-18(28)14-17-15-21-26(5)10-7-19-24(2,3)22(29)9-11-25(19,4)20(26)8-12-27(21,6)30-23(16)17/h13-14,19-22,28-29H,7-12,15H2,1-6H3/t19-,20+,21-,22-,25-,26+,27-/m0/s1 |

| Standard InChIKey | LRMHPGVONLYGQD-JQGWRLNDSA-N |

| Synonyms | 2,3,4,4a,4b,5,6,6a,12,12a,12b,13,14,14a-tetradecahydro-1,1,4a,6a,8,12b-hexamethyl-1H-naphthol(2,1-a) xanthen-2,10-diol taondiol |

Structural Features

Taondiol's structure is particularly noteworthy for its pentacyclic framework combining a terpenoid moiety with an aromatic component. The compound contains two hydroxyl groups at positions 6 and 18, and a complex ring system that contributes to its unique three-dimensional configuration. This structural complexity has made taondiol an interesting target for total synthesis efforts and studies of structure-activity relationships.

Natural Sources and Isolation

Taondiol was initially isolated from the marine alga Taonia atomaria (Dyctiotaceae), as reported in early studies on marine natural products . More recently, it has also been isolated from the Chilean seaweed Stypopodium flabelliforme, marking the first report of this compound in this particular species . The presence of taondiol in multiple marine organisms suggests its potential ecological significance in these environments.

Isolation Methods and Challenges

The isolation of taondiol from natural sources typically involves extraction of the marine organism with organic solvents followed by various chromatographic techniques. In the case of S. flabelliforme, taondiol was isolated as its acetylated derivative (taondiol diacetate) to prevent over-oxidation during the isolation process . The isolation procedure often involves silica gel column chromatography, sometimes impregnated with silver nitrate (AgNO3) to enhance separation of structurally similar compounds . These isolation techniques highlight the challenges associated with obtaining pure taondiol from complex natural matrices.

Biological Activities

While specific data on the biological activities of taondiol itself remains limited, related compounds from the same structural family have demonstrated various biological effects that suggest potential therapeutic applications.

Gastroprotective Activity

Several meroterpenoids isolated alongside taondiol from Stypopodium flabelliforme, including stypodiol, isoepitaondiol, epitaondiol, and sargaol, have exhibited gastroprotective activity in the HCl/Ethanol-induced gastric lesions model in mice . This activity suggests potential applications in treating or preventing gastric ulcers.

Mechanism of Action Studies

Detailed investigations into the mode of action of these related compounds have provided valuable insights:

-

The gastroprotective activity of epitaondiol was significantly reversed when animals were pretreated with indomethacin, N-ethylmaleimide, and N-nitro-l-arginine methyl ester (L-NAME), suggesting that prostaglandins, sulfhydryl groups, and nitric oxide are involved in its gastroprotective mechanism .

-

For sargaol, another related compound, the gastroprotective activity was attenuated with indomethacin and N-ethylmaleimide, indicating that prostaglandins and sulfhydryl groups are similarly involved in its protective effects .

These mechanistic studies provide a foundation for understanding how taondiol might also exert biological effects, though direct studies on taondiol itself are needed to confirm such activities.

Broader Biological Activities of Related Meroterpenoids

Meroterpenoids from the genus Stypopodium, which includes taondiol and related compounds, have demonstrated a wide range of biological activities:

-

Ichthyotoxic properties

-

Microtubule assembly inhibition

-

Anti-inflammatory effects

-

Sodium channel blocking activity

-

Radical-scavenging properties

-

Insecticidal activity

-

Antimicrobial effects

-

Negative ionotropic properties

-

Gastroprotective actions

-

Antiviral activities

-

Anti-proliferative effects against various cell lines including:

This broad spectrum of activities highlights the potential therapeutic significance of this class of compounds, including taondiol.

Related Compounds and Structural Family

Taondiol is the namesake of a family of related meroterpenoids collectively known as the "taondiol family" . These compounds share structural similarities but differ in their stereochemistry, oxidation state, or substitution patterns.

Key Related Compounds

Several compounds related to taondiol have been isolated from various Stypopodium species:

-

Epitaondiol

-

Isoepitaondiol

-

Stypodiol

-

Epistypodiol

-

Taondiol diacetate

-

Seco-taondiol

Of particular interest is seco-taondiol, which has been identified as a key metabolite in the biogenesis of the taondiol family of compounds . The isolation of seco-taondiol represents a significant advancement in understanding the biosynthetic pathway leading to taondiol and related structures.

Biogenetic Pathway

The biogenesis of taondiol and related meroterpenoids is believed to occur through the cyclization of 2-geranylgeranyl-6-methylhydroquinone in different folding patterns . This precursor can undergo various cyclization and rearrangement processes to yield the diverse array of compounds found in the taondiol family. The elucidation of this biogenetic pathway, first suggested by González and colleagues, provides important insights into the natural production of these complex molecules .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume